4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

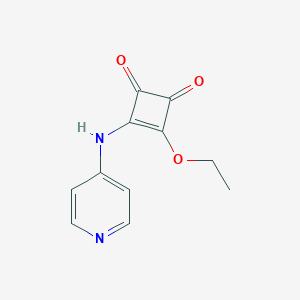

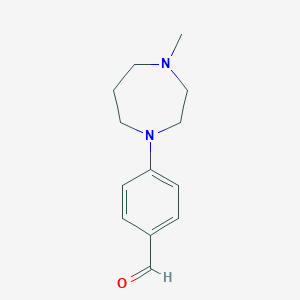

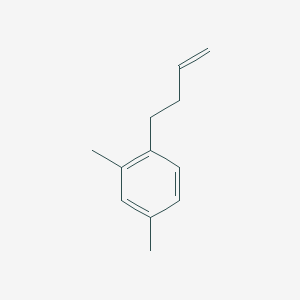

“4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine” is a chemical compound. It is related to a class of compounds known as triazines . Triazines are a group of heterocyclic compounds that have been used in various applications, including as building blocks in drug discovery .

Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine” can be inferred from its name. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a cyclopropyl group, and another carbon atom is substituted with a methylthio group .Scientific Research Applications

Agriculture: Algicide in Antifouling Paints

This compound, also known as Cybutryne, is used as an algicide in marine antifouling paints . It effectively prevents and controls algae growth by blocking photosynthesis, which is crucial for maintaining the integrity of vessels and structures submerged in water.

Environmental Science: Pesticide Metabolite

In environmental sciences, this chemical is recognized as a metabolite of the pesticide Cyprodinil . Its environmental fate and ecotoxicity are monitored to understand its persistence and impact on ecosystems, particularly its leachability into soil and water bodies.

Material Science: Synthesis of Advanced Materials

The compound’s derivatives are explored in material science for synthesizing advanced materials with potential applications in coatings and polymers that require specific organic functionalities .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the triazine ring of the compound is of interest for enzyme inhibition studies. Triazines are known to interact with various enzymes, affecting biological pathways, which can be harnessed for developing new biochemical tools .

Pharmacology: Drug Development and Analysis

In pharmacology, isotopically labeled versions of this compound, such as deuterium-labeled derivatives, are used for quantitation in drug development and pharmacokinetic studies . This helps in understanding the drug metabolism and designing better pharmaceuticals.

Medicine: Antifouling Agent for Medical Devices

The antifouling properties of this compound can be applied to medical devices to prevent biofilm formation, which is a significant concern in medical implants and devices exposed to biological fluids .

Chemistry: Organic Synthesis

This compound serves as a building block in organic synthesis, allowing chemists to construct more complex molecules for various chemical studies and applications .

Analytical Chemistry: Reference Standards

Analytical chemists use this compound as a reference standard to calibrate instruments and validate analytical methods, ensuring accuracy and precision in chemical analysis .

Future Directions

Mechanism of Action

Target of Action

It is known to be a chemical transformation product , which suggests that it may interact with various biological targets depending on its transformation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine .

properties

IUPAC Name |

4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFXDHDWLWQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345207 |

Source

|

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

CAS RN |

175204-57-6 |

Source

|

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)

![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)